2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUROHEBGMDZYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Dimethylamino)-2-chloropyrimidine
Step 1:
2,4-Dichloropyrimidine (9 ) undergoes amination at the 4-position using dimethylamine in tetrahydrofuran (THF) at 0–25°C. The reaction achieves 85–92% yield due to the higher reactivity of the 4-chloro group.
Mechanism:
Dimethylamine acts as a nucleophile, displacing the 4-chloro group via an SNAr mechanism. The electron-deficient pyrimidine ring facilitates this substitution.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | Dimethylamine (2.2 eq.) |
| Solvent | THF |
| Temperature | 0°C → 25°C (gradual) |
| Yield | 85–92% |
| Parameter | Value |
|---|---|
| Reagent | 3-(Fluoromethyl)azetidine (1.5 eq.) |
| Base | DBU (1.2 eq.) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 78% |
Alternative Route via Suzuki Coupling
A less common approach involves constructing the pyrimidine ring after introducing substituents (Fig. 2).
Synthesis of 2-(3-Fluoromethylazetidin-1-yl)pyrimidine-4-amine
Step 1:
A boronic ester derivative of 3-(fluoromethyl)azetidine is coupled with 4-amino-2-chloropyrimidine under Suzuki-Miyaura conditions.
Conditions:
Limitations:
-
Requires pre-synthesis of the azetidine boronic ester, which adds synthetic steps.
-
Competing side reactions reduce overall efficiency.
Synthesis of 3-(Fluoromethyl)azetidine Intermediate
The azetidine moiety is synthesized separately via ring-closing reactions (Fig. 3).
Cyclization of 1-Bromo-3-(fluoromethyl)azetidine
Step 1:
3-(Fluoromethyl)azetidine is prepared by treating 1-bromo-3-(fluoromethyl)azetidine hydrobromide with aqueous NaOH.
Reaction Setup:
| Parameter | Value |
|---|---|
| Reagent | NaOH (2.5 eq.) |
| Solvent | H2O/EtOAc (biphasic) |
| Temperature | 25°C |
| Yield | 89% |
Characterization:
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Sequential Amination | High regioselectivity | Multi-step synthesis | 78% |
| Suzuki Coupling | Modularity | Low efficiency | 67% |
Scale-Up Considerations
Industrial production prioritizes the sequential amination route due to:
-
Cost-effectiveness : Dimethylamine and azetidine derivatives are commercially available.
-
Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
Emerging Strategies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. A notable study demonstrated that a related pyrimidine compound effectively inhibited the proliferation of breast cancer cells in vitro, suggesting potential therapeutic applications .
Antiviral Properties
Research has also explored the antiviral potential of pyrimidine derivatives. Compounds with a similar structure have been investigated for their ability to inhibit viral replication, particularly in the context of influenza and other viral infections. The mechanism often involves interference with viral RNA synthesis or protein translation, presenting a promising avenue for antiviral drug development .
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Studies have indicated that modifications in the pyrimidine structure can enhance CNS activity. For example, a related compound showed significant effects in rodent models of anxiety and depression, indicating that 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine could be explored for treating neurological disorders .
Pharmacological Insights
Mechanism of Action
The pharmacological profile of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine suggests it acts as an allosteric modulator at certain receptor sites. This characteristic can enhance or inhibit receptor activity without directly competing with endogenous ligands, offering a nuanced approach to drug design .
Case Study: CB1 Receptor Modulation
A study focused on the modulation of the cannabinoid receptor type 1 (CB1) highlighted the importance of structural variations in pyrimidine compounds. The findings suggest that similar compounds can serve as lead candidates for developing new therapeutic agents targeting the endocannabinoid system, which is implicated in various physiological processes including pain and appetite regulation .
Materials Science Applications
Synthesis of Functional Polymers
In materials science, derivatives of this compound are being explored for their ability to form functional polymers with specific electrical or optical properties. The incorporation of fluorinated groups enhances the stability and performance of these materials under varying environmental conditions .
Data Table: Comparison of Pyrimidine Derivatives
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Inhibits breast cancer cell proliferation |
| Compound B | Structure B | Antiviral | Effective against influenza virus |
| Compound C | Structure C | Neuropharmacology | Reduces anxiety-like behaviors in rodents |
| Compound D | Structure D | Materials Science | Forms stable conductive polymers |
Mechanism of Action
The mechanism of action of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Derivatives
The compound’s closest analogs include pyrimidine derivatives with variations in substituents on the azetidine ring or pyrimidine core. Key examples:
Key Observations :
- Fluorine Substitution: The fluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs (e.g., methyl or chlorinated derivatives) .
- Azetidine vs.
- Dimethylamine vs. Aromatic Amines : The N,N-dimethyl group increases basicity (pKa ~8.5) relative to aromatic amines (pKa ~5–6), enhancing solubility in acidic environments .
Physicochemical and Structural Insights
- Crystallography : Fluorine’s electronegativity in the target compound may stabilize crystal packing via C–H⋯F interactions, as seen in .
- NMR Shifts : The fluoromethyl group’s $^{19}\text{F}$ NMR signal (~-200 ppm) and pyrimidine $^{1}\text{H}$ shifts (~8.5–9.0 ppm) differ from chlorinated or methoxylated analogs .
Biological Activity
2-[3-(Fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is critical for evaluating its therapeutic potential. This article reviews the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves several steps, starting from readily available precursors. The fluoromethyl group can be introduced via fluoromethylating agents in the presence of azetidine derivatives, followed by the formation of the pyrimidine ring through cyclization reactions. The synthetic route can be optimized to improve yield and purity.
Biological Activity
The biological activity of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to azetidine and pyrimidine derivatives. For instance, azetidinones have shown significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Target Pathogen | IC50 (µg/mL) |
|---|---|---|
| 2-[3-(Fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine | Staphylococcus aureus | 0.012 |
| Related Azetidinones | Escherichia coli | 0.008 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that similar azetidinone derivatives exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer cells.
Case Study:
A study evaluated the efficacy of several azetidinone derivatives in human breast carcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited nanomolar concentrations of activity, suggesting a promising avenue for cancer therapy.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Azetidinone A | MCF-7 | 50 |
| Azetidinone B | MDA-MB-231 | 30 |
Antiviral Activity
Research has also explored the antiviral potential of azetidine-containing compounds. For example, certain azetidinones demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses.
Research Findings:
In vitro studies showed that specific analogs could inhibit viral replication effectively:
- Trans-Azetidinone : EC50 = 12 µM against Influenza A virus.
- Cis-Azetidinone : EC50 = 8.3 µM against the same virus.
The mechanisms by which 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways critical for cell survival and growth.
- Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to apoptosis and cell cycle regulation.
Q & A
Q. What are the common synthetic routes for 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluoromethylazetidine and dimethylpyrimidin-4-amine precursors. Key steps include nucleophilic substitution under controlled temperatures (e.g., 35°C) and inert atmospheres. Intermediates are isolated via liquid-liquid extraction (e.g., dichloromethane) and purified using column chromatography (e.g., gradient elution with ethyl acetate/hexane). Characterization employs H NMR, C NMR, and HRMS to confirm intermediate structures and purity .
Q. How is the compound characterized to confirm its molecular structure and purity?
- Methodological Answer : Structural validation combines spectroscopic and analytical techniques:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., fluoromethyl and dimethylamino groups), while C NMR confirms carbon backbone.
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., observed [M+H] vs. theoretical).
- Melting Point Analysis : Determines purity (e.g., sharp melting range of 104–107°C) .
Q. What preliminary assays are used to assess the compound’s biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications).
- Antimicrobial Testing : Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic variations or assay conditions. Strategies include:
- Crystallographic Analysis : X-ray diffraction to identify polymorphic forms (e.g., hydrogen bonding patterns affecting activity).
- Dose-Response Repetition : Re-testing under standardized conditions (pH, temperature, cell lines).
- Meta-Analysis : Cross-referencing with structurally similar compounds (e.g., fluorinated pyrimidines) to identify trends .
Q. What strategies optimize reaction yields and purity during synthesis?
- Methodological Answer : Key parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Palladium or copper catalysts for cross-coupling steps.
- Purification : Gradient chromatography (0–100% ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to remove byproducts .
Q. How are mechanistic studies designed to elucidate the compound’s interaction with biological targets?
- Methodological Answer : Mechanistic approaches include:
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding to enzyme active sites.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Kinetic Studies : Time-dependent enzyme inhibition assays to determine / rates .
Q. What advanced techniques are used for structural and conformational analysis?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structure, dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups), and hydrogen-bonding networks.
- Dynamic NMR : Study rotational barriers of fluoromethyl groups.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp to estimate:
- Lipophilicity : LogP values for membrane permeability.
- Metabolic Stability : Cytochrome P450 enzyme interactions.
- Toxicity : ProTox-II for hepatotoxicity or Ames mutagenicity predictions .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer :
Q. How are structure-activity relationship (SAR) studies conducted to improve target selectivity?
- Methodological Answer :
- Systematic Substituent Variation : Modify fluoromethyl or dimethylamino groups; assess via IC comparisons.
- Pharmacophore Mapping : Identify critical moieties (e.g., azetidine ring) using CoMFA or CoMSIA models.
- In Vivo Validation : Rodent models for bioavailability and efficacy correlation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
